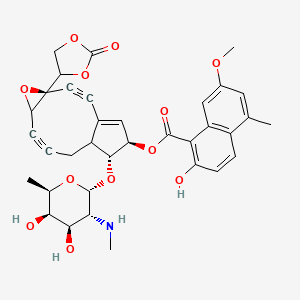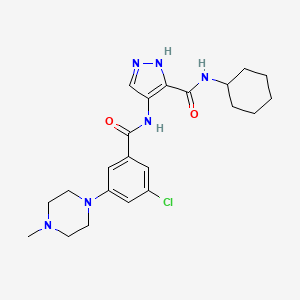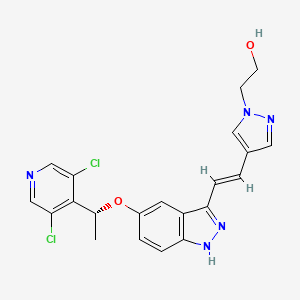
LY2874455
Übersicht
Beschreibung
LY-2874455 ist ein potenter und selektiver Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren. Es hat sich in präklinischen und klinischen Studien als vielversprechend erwiesen, da es die Fibroblasten-Wachstumsfaktor-Rezeptor-Kaskade hemmen kann, die bei verschiedenen Krebsarten eine Rolle spielt. Diese Verbindung wurde umfassend auf ihr Potenzial zur Behandlung von fortgeschrittenem Krebs untersucht, darunter Magenkrebs und nicht-kleinzelliges Lungenkarzinom .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LY-2874455 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die Verbindung wird typischerweise durch eine Reihe von Reaktionen synthetisiert, die Pyrazol-, Indazol- und Pyridinderivate beinhalten. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Ethanol, wobei die Reaktionstemperaturen bei etwa 37 °C gehalten werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von LY-2874455 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird üblicherweise in fester Form hergestellt und unter Trockenbedingungen gelagert, um die Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
LY-2874455 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the fibroblast growth factor receptor pathway and its role in cell signaling.
Biology: Employed in research to understand the biological effects of fibroblast growth factor receptor inhibition on cell proliferation and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with aberrant fibroblast growth factor receptor signaling.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Wirkmechanismus
- LY2874455 primarily targets the FGFR family of receptors (FGFR1-4). These membrane-bound tyrosine kinase receptors play essential roles in cell proliferation, survival, and angiogenesis .
- Aberrant FGFR pathway regulation has been implicated in various human cancers, including lung cancer (FGFR1 amplification), squamous cell carcinomas, and gastric cancer (FGFR2 amplification) .
- This compound’s effects include:
Target of Action
Result of Action
Biochemische Analyse
Biochemical Properties
LY2874455 plays a crucial role in biochemical reactions by inhibiting the activity of fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4). These receptors are involved in cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound interacts with various biomolecules, including FGFRs, and forms hydrogen bonds and van der Waals contacts, which stabilize the inhibitor-receptor complex .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking FGFR signaling pathways. This inhibition affects cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. The compound also impacts cellular metabolism by reducing glucose uptake and lactate production, leading to decreased energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs in a DFG-in active conformation. This binding prevents the phosphorylation of tyrosine residues on FGFRs, thereby inhibiting their kinase activity. The inhibition of FGFR kinase activity disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. This compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is slowly absorbed and has a half-life of approximately 12 hours. Over time, this compound demonstrates stability and maintains its inhibitory effects on FGFRs. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms, such as mutations in FGFRs or activation of alternative signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as hyperphosphatemia, diarrhea, and stomatitis. These toxic effects are dose-dependent and can be managed by adjusting the dosage or administering phosphate binders to control serum phosphorus levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits FGFR-mediated signaling, which affects metabolic flux and metabolite levels in cancer cells. By blocking FGFR activity, this compound reduces glucose uptake and lactate production, leading to decreased glycolysis and energy production. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed slowly and shows linear pharmacokinetics. It is distributed to different tissues, including tumors, where it exerts its inhibitory effects on FGFRs. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and inhibits their kinase activity. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence the compound’s stability, activity, and overall therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY-2874455 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of reactions involving pyrazole, indazole, and pyridine derivatives. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide and ethanol, with reaction temperatures maintained at around 37°C .
Industrial Production Methods
Industrial production of LY-2874455 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccating conditions to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY-2874455 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: LY-2874455 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga von LY-2874455 erzeugen können .
Wissenschaftliche Forschungsanwendungen
LY-2874455 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Fibroblasten-Wachstumsfaktor-Rezeptor-Kaskade und ihre Rolle bei der Zellsignalisierung zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die biologischen Auswirkungen der Hemmung des Fibroblasten-Wachstumsfaktor-Rezeptors auf die Zellproliferation und das Überleben zu verstehen.
Medizin: Wird auf sein potenzielles therapeutisches Potenzial bei der Behandlung von Krebs untersucht, insbesondere bei Krebsarten mit abnormer Fibroblasten-Wachstumsfaktor-Rezeptor-Signalisierung.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt .
Wirkmechanismus
LY-2874455 übt seine Wirkung aus, indem es Fibroblasten-Wachstumsfaktor-Rezeptoren selektiv hemmt. Diese Rezeptoren sind an Zellproliferation, Überleben und Angiogenese beteiligt. Durch die Hemmung dieser Rezeptoren unterbricht LY-2874455 die Signalwege, die das Tumorwachstum und das Überleben fördern. Die Verbindung bindet an die Tyrosinkinase-Domäne der Rezeptoren und verhindert deren Aktivierung und die anschließende Signalübertragung nachgeschaltet .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BGJ398: Ein weiterer Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren mit ähnlichen Wirkmechanismen.
AZD4547: Ein selektiver Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren, der in der Krebsforschung eingesetzt wird.
Erdafitinib: Ein zugelassenes Medikament zur Behandlung von Urothelkarzinomen mit Fibroblasten-Wachstumsfaktor-Rezeptor-Veränderungen
Einzigartigkeit
LY-2874455 ist einzigartig in seiner potenten und selektiven Hemmung aller vier Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR1, FGFR2, FGFR3 und FGFR4). Es hat in präklinischen Modellen und klinischen Studien der frühen Phase Wirksamkeit gezeigt und sich als vielversprechender therapeutischer Wirkstoff für Krebserkrankungen erwiesen, die durch Fibroblasten-Wachstumsfaktor-Rezeptor-Signalisierung gesteuert werden .
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCVYLDJWTWQU-CXLRFSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154776 | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254473-64-7 | |
| Record name | LY-2874455 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2874455 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2874455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2874455 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of LY2874455?
A1: this compound is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs). []
Q2: Which FGFR subtypes does this compound inhibit?
A2: this compound demonstrates inhibitory activity against all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) with similar potency in biochemical assays. [] It is considered a pan-FGFR inhibitor. []
Q3: How does this compound interact with FGFRs?
A3: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FGFRs. [] This binding occurs when the kinase domain of FGFR is in the DFG-in active conformation. [] The interaction involves three hydrogen bonds and multiple van der Waals contacts. []
Q4: What are the downstream effects of this compound-mediated FGFR inhibition?
A4: this compound inhibits FGFR-mediated signal transduction pathways, leading to decreased tumor cell proliferation, survival, and migration, as well as reduced tumor angiogenesis. [, ] Specifically, it has been shown to inhibit ERK signaling, a key downstream target of the FGFR axis. []
Q5: Does this compound demonstrate selectivity for FGFRs over other kinases?
A5: this compound shows a 6- to 9-fold selectivity for inhibiting FGF-mediated signaling over VEGF-mediated signaling in both in vitro and in vivo studies. [] This selectivity profile makes it less likely to cause VEGF receptor 2–mediated toxicities like hypertension at effective doses. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.
Q7: Is there any spectroscopic data available for this compound?
A7: No, the provided research abstracts do not include any information about the spectroscopic data of this compound.
Q8: What are some known mechanisms of resistance to this compound?
A8: Research suggests that the emergence of a novel FGFR2-ACSL5 fusion protein may be a mechanism of acquired resistance to this compound in FGFR2-amplified gastric cancer. []
Q9: Are there any FGFR mutations that confer resistance to this compound?
A9: While some FGFR2 mutations (N550K, V565I) were found to confer resistance to other FGFR inhibitors, this compound effectively inhibited these mutations in both Ba/F3 and KMS11-R cell lines. [] Additionally, this compound demonstrated activity against FGFR4 gatekeeper mutants. []
Q10: What is the recommended phase II dose of this compound?
A10: While a phase I trial identified 16 mg BID as a tolerable dose, a definitive recommended phase II dose was not established as of the publication date of the abstracts. [, ]
Q11: What is known about the pharmacokinetic profile of this compound?
A11: this compound has a relatively short half-life and does not accumulate significantly after a single dose. [] A twice-daily regimen was evaluated due to the short half-life. [] Plasma exposure increases near proportionally with dose, and plasma AUC increased 1.1 to 2.3-fold with twice-daily administration from day 1 to 28. []
Q12: Are there any notable pharmacodynamic effects of this compound?
A12: Administration of this compound at doses of 10 mg or higher was associated with an increase in serum phosphorus levels. [] This finding is consistent with the inhibition of the FGF receptor. []
Q13: What is the evidence for this compound efficacy in preclinical models?
A13: this compound exhibits potent antitumor activity in a broad spectrum of preclinical xenograft models representing major FGF/FGFR-relevant tumor histologies. [] These include models of lung, gastric, and bladder cancers, as well as multiple myeloma. [] It has also demonstrated efficacy in liposarcoma models with FRS2 amplification. []
Q14: Are there any specific drug delivery strategies being investigated for this compound?
A14: The provided research abstracts do not mention any specific drug delivery strategies being investigated for this compound.
Q15: Are there any validated biomarkers for predicting response to this compound?
A16: While FGFR alterations are implicated in response, research suggests that FGF19 amplification or overexpression alone may not be sufficient to confer tumor cell sensitivity to this compound. [] Beta-klotho (KLB) expression, in conjunction with FGF19 amplification and FGFR4 expression, has been proposed as a potential biomarker for HCC patients who may benefit from FGFR inhibitors like this compound. []
Q16: What other potential biomarkers are being investigated?
A17: High PDGFRα expression and low methylation have been correlated with sensitivity to the combination of this compound and the CDK4/6 inhibitor LY2835219 in glioma stem-like cells. []
Q17: What is the role of this compound in combination therapies?
A18: Preclinical research suggests that this compound enhances the effects of radiotherapy, acting as a potential radiosensitizer in several cancer cell lines. [] It has also shown synergy with other agents, such as CDK4/6 inhibitors in glioma models. []
Q18: Are there any alternative uses for this compound being investigated?
A19: Research has explored the potential of this compound as a therapeutic agent against Entamoeba histolytica, the parasite responsible for amoebiasis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


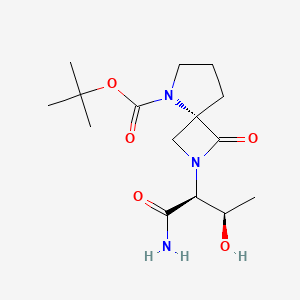

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
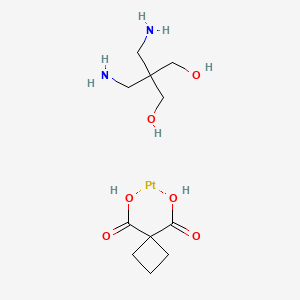
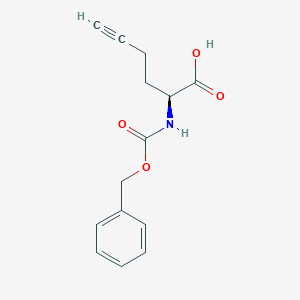
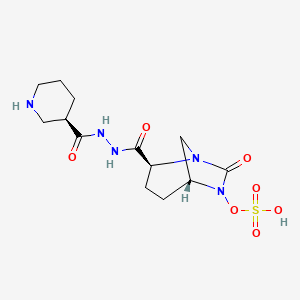
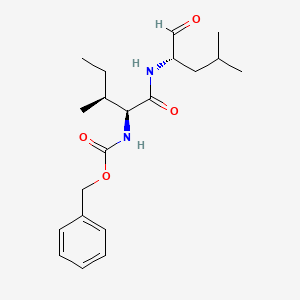
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
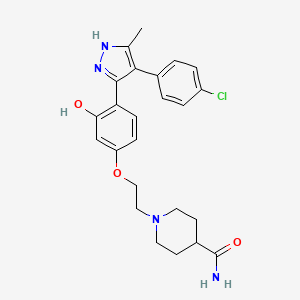

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

